molecular formula C6H7NO4S B1348184 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid CAS No. 49629-36-9

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid

Cat. No. B1348184
CAS RN: 49629-36-9
M. Wt: 189.19 g/mol
InChI Key: FRPAVHFNOFSNDR-UHFFFAOYSA-N
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Description

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, also known as (2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid, is a compound with the molecular formula C5H5NO4S and a molecular weight of 175.1612. It is a heterocyclic compound that contains a thiazolidine nucleus3.



Synthesis Analysis

The synthesis of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid and its derivatives is a topic of interest in medicinal chemistry research3. However, specific synthesis methods for this compound were not found in the available literature.



Molecular Structure Analysis

The molecular structure of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid includes a five-membered thiazolidine ring with two carbonyl groups at the 2nd and 4th positions and a carboxylic acid group attached to the 3rd position2.



Chemical Reactions Analysis

Specific chemical reactions involving 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid were not found in the available literature.



Physical And Chemical Properties Analysis

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid is a solid compound1. Further physical and chemical properties were not found in the available literature.


Scientific Research Applications

Therapeutic Potential in Dermatology

Thiazolidinedione derivatives, synthesized from the potent antioxidant α-lipoic acid, which shares a structural motif with 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, have shown promise in treating inflammatory skin diseases. These compounds, particularly BP-1003 and its derivative BP-1017, have demonstrated potent activation of peroxisome proliferator-activated receptor gamma (PPARγ) and have been effective in inhibiting human keratinocyte proliferation and suppressing interleukin-2 production by human peripheral lymphocytes. Moreover, they have shown significant anti-inflammatory effects in animal models of allergic contact dermatitis, suggesting their potential efficacy as oral and topical agents for treating inflammatory skin conditions such as contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).

Antioxidant Properties

Derivatives of thiazolidin-4-one, structurally related to 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, have been synthesized and evaluated for their antioxidant effects using in vitro methods. The studies found that certain derivatives, particularly 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester, exhibited antioxidant activities comparable to ascorbic acid. This finding indicates the potential of these derivatives in antioxidant applications (Apotrosoaei et al., 2014).

Antimicrobial Activity

Newly synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, sharing core structural features with 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, have shown antimicrobial and antifungal activities against a range of bacterial and fungal species, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. This suggests the potential utility of these compounds in developing new antimicrobial agents (Alhameed et al., 2019).

Fungicidal Potential

Compounds with a core structure of 2-[2,4'-dioxo-spiro indole-3,2'-thiazolidin-3'-yl] alkanoic acid, resembling 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, have been synthesized and shown to have comparable fungicidal activity to the standard fungicide carbendazim against several fungi. This suggests their potential use as fungicidal agents (Tiwari et al., 2014).

Safety And Hazards

The safety and hazards associated with 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid are not specified in the available literature. However, it is classified as a combustible solid1.


properties

IUPAC Name

3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPAVHFNOFSNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365686
Record name 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid

CAS RN

49629-36-9
Record name 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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